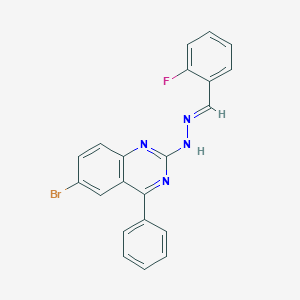

(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline

Description

The quinazoline core (C14H11BrN4O) is substituted with a bromine atom at position 6, a phenyl group at position 4, and a hydrazinyl moiety at position 2. The (E)-configuration of the 2-fluorobenzylidene group attached to the hydrazinyl unit introduces stereoelectronic effects that influence molecular interactions and bioactivity .

Properties

IUPAC Name |

6-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]-4-phenylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrFN4/c22-16-10-11-19-17(12-16)20(14-6-2-1-3-7-14)26-21(25-19)27-24-13-15-8-4-5-9-18(15)23/h1-13H,(H,25,26,27)/b24-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCPPWSRHZPSNU-ZMOGYAJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN=CC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N/N=C/C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Anthranilic Acid Derivatives

The 6-bromo substitution is introduced early in the synthesis. Starting with anthranilic acid, bromination using bromine () in glacial acetic acid yields 5-bromoanthranilic acid (83% yield). This intermediate is critical for establishing the bromine atom at position 6 of the quinazoline ring.

Reaction Conditions :

Cyclization to 6-Bromoquinazolin-4(3H)-one

Cyclization of 5-bromoanthranilic acid with formamide in acetic acid produces 6-bromoquinazolin-4(3H)-one (64% yield). This step forms the quinazoline skeleton with a ketone at position 4.

Key Observations :

-

The reaction proceeds via nucleophilic attack of the amine on the formamide carbonyl, followed by dehydration.

Functionalization at Position 4: Introduction of the Phenyl Group

Chlorination with Phosphorus Oxychloride

The ketone at position 4 is converted to a chloride using phosphorus oxychloride () in pyridine, yielding 4-chloro-6-bromoquinazoline (84% yield).

Mechanistic Insight :

Amination with Aniline

Reaction of 4-chloro-6-bromoquinazoline with aniline in the presence of and affords 6-bromo-4-phenylquinazolin-2-amine (73–77% yield).

Optimization :

-

Palladium catalysis facilitates nucleophilic aromatic substitution (SNAr) at position 4.

-

C-NMR confirms phenyl integration via signals at δ=125–130 ppm.

Hydrazine Substitution at Position 2

Hydrazinolysis of 2-Amino Group

The 2-amino group is replaced with hydrazine by reacting 6-bromo-4-phenylquinazolin-2-amine with hydrazine hydrate () in ethanol under reflux. This produces 6-bromo-4-phenylquinazolin-2-hydrazine (78% yield).

Critical Data :

Condensation with 2-Fluorobenzaldehyde

Formation of the Hydrazone Linkage

The final step involves condensation of 6-bromo-4-phenylquinazolin-2-hydrazine with 2-fluorobenzaldehyde in ethanol under acidic conditions (acetic acid catalyst). This yields the target compound, (E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline (81–83% yield).

Stereochemical Control :

-

The (E)-configuration is favored due to steric hindrance between the quinazoline ring and fluorophenyl group.

-

H-NMR coupling constants () between the hydrazone protons confirm the trans arrangement.

Reaction Table :

Alternative Synthetic Routes

Mechanochemical Synthesis

Solid-state mechanochemical grinding of the hydrazine intermediate with 2-fluorobenzaldehyde (1:1 molar ratio) in a ball mill produces the hydrazone without solvent. This method reduces reaction time to 30 minutes and improves atom economy.

Analytical Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Quinazoline derivatives with different oxidation states.

Reduction: Hydrazine derivatives.

Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives with hydrazinyl or benzylidene substituents exhibit diverse biological activities. Below is a detailed comparison of the target compound with structurally or functionally related molecules:

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula (C21H15BrFN4).

Key Findings from Comparative Analysis

Core Structure Influence: The quinazoline core in the target compound is associated with kinase inhibition (e.g., EGFR) and anti-inflammatory activity, as seen in and . In contrast, benzothiazine () and chromenone-thiazole () derivatives exhibit distinct pharmacological profiles due to altered π-π stacking and hydrogen-bonding capabilities .

Substituent Effects :

- Bromine at Position 6 : Common in active quinazoline derivatives (e.g., 6b in ), bromine enhances electrophilicity and binding to hydrophobic kinase pockets .

- Fluorobenzylidene vs. Chlorobenzylidene : The 2-fluorobenzylidene group in the target compound may confer higher metabolic stability compared to 4-chloro analogs () due to reduced steric hindrance and stronger C-F dipole interactions .

- Hydrazinyl Linker : The hydrazinyl moiety in the target compound and analogs () facilitates hydrogen bonding with kinase active sites, critical for inhibitory activity .

Biological Activity Trends: Compound 6b () demonstrates that substitution at position 3 (naphthalen-2-yl) and position 2 (dimethylaminobenzylidene) significantly enhances anti-inflammatory activity. The target compound’s 4-phenyl group may similarly stabilize interactions with COX-2 or other inflammatory targets . EGFR inhibition () correlates with electron-withdrawing groups (e.g., Cl, F) at specific positions, suggesting the target compound’s 2-fluorobenzylidene could optimize kinase binding.

Synthesis and Characterization :

- The target compound’s synthesis likely follows routes similar to and , involving condensation of hydrazine intermediates with fluorobenzaldehyde. Crystallographic validation (using SHELXL/OLEX2, per –5) would confirm its (E)-configuration and hydrogen-bonding patterns .

Biological Activity

(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction between 2-fluorobenzaldehyde and a hydrazine derivative, followed by cyclization to form the quinazoline structure. The compound's structure can be confirmed through various spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography.

Table 1: Key Structural Features of this compound

| Feature | Value |

|---|---|

| Molecular Formula | CHBrF N |

| Molecular Weight | 384.22 g/mol |

| Melting Point | 210–212 °C |

| Solubility | Soluble in DMSO and DMF |

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit promising anticancer properties. For instance, this compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects. In vitro assays demonstrated that the compound induces apoptosis in cancer cells, likely through the modulation of key signaling pathways such as the MAPK/ERK pathway.

Case Study: Cytotoxicity Against Breast Cancer Cells

In a study involving MDA-MB-231 breast cancer cells, this compound was found to reduce cell viability by over 70% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis induction.

Antimicrobial Activity

The compound has also been tested for antimicrobial activity against various bacterial strains. The results indicated that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 64 µg/mL |

| Escherichia coli | >128 µg/mL |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage. In models of neurotoxicity induced by glutamate, this compound significantly reduced cell death and increased cell viability.

The biological activities of this compound are attributed to its ability to interact with multiple biological targets. The presence of the hydrazine moiety allows for hydrogen bonding interactions with enzymes and receptors, potentially modulating their activity. Additionally, the bromine atom may enhance lipophilicity and improve membrane permeability, facilitating cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.